Cas no 1781570-26-0 (1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester)

1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester is a brominated quinoxaline derivative with potential applications in pharmaceutical and organic synthesis. The tert-butyl ester group enhances stability and solubility, facilitating handling and storage. The 7-bromo substitution offers a reactive site for further functionalization, making it a versatile intermediate in cross-coupling reactions or medicinal chemistry. Its dihydroquinoxaline scaffold is of interest in the development of bioactive compounds, particularly in kinase inhibition or antimicrobial research. The compound’s structural features provide a balance between reactivity and steric protection, ensuring controlled reactivity in synthetic pathways. Suitable for research-scale applications requiring precise brominated building blocks.
1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester structure
1781570-26-0 structure
Product name:1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester
CAS No:1781570-26-0
MF:C13H17BrN2O2
MW:313.190282583237
CID:5520846
PubChem ID:84645479

1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester
    • tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxyl ate
    • tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
    • 7-Bromo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
    • tert-Butyl7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
    • F84442
    • IAFNDCQGIBCFLA-UHFFFAOYSA-N
    • 1781570-26-0
    • A1-43984
    • tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
    • CS-0530676
    • DB-174062
    • tert-butyl 7-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate
    • SCHEMBL17785622
    • EN300-6839805
    • Inchi: 1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3
    • InChI Key: IAFNDCQGIBCFLA-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=CC(Br)=C2)NCC1

Computed Properties

  • Exact Mass: 312.04734g/mol
  • Monoisotopic Mass: 312.04734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.381±0.06 g/cm3(Predicted)
  • Boiling Point: 394.8±42.0 °C(Predicted)
  • pka: 2.42±0.70(Predicted)

1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6839805-1.0g
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
1781570-26-0 95%
1g
$1229.0 2023-05-30
1PlusChem
1P01JZZ8-1g
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
1781570-26-0 98%
1g
$463.00 2024-06-18
Aaron
AR01K07K-100mg
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
1781570-26-0 98%
100mg
$32.00 2025-02-13
Enamine
EN300-6839805-0.1g
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
1781570-26-0 95%
0.1g
$426.0 2023-05-30
Enamine
EN300-6839805-5.0g
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
1781570-26-0 95%
5g
$3562.0 2023-05-30
Enamine
EN300-6839805-2.5g
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
1781570-26-0 95%
2.5g
$2408.0 2023-05-30
1PlusChem
1P01JZZ8-100mg
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
1781570-26-0 98%
100mg
$114.00 2024-06-18
1PlusChem
1P01JZZ8-250mg
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
1781570-26-0 98%
250mg
$179.00 2024-06-18
Enamine
EN300-6839805-0.05g
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
1781570-26-0 95%
0.05g
$285.0 2023-05-30
Enamine
EN300-6839805-10.0g
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
1781570-26-0 95%
10g
$5283.0 2023-05-30

Additional information on 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester

1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester (CAS No. 1781570-26-0): A Comprehensive Overview

1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester (CAS No. 1781570-26-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and chemical properties, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular structure of 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester is defined by its quinoxaline core and the presence of a bromo substituent at the 7-position. The quinoxaline ring system is a heterocyclic aromatic compound consisting of a benzene ring fused with a pyrazine ring. The bromo substituent imparts unique reactivity and functional group manipulation capabilities, making it an attractive scaffold for medicinal chemists. The ester functionality at the carboxylic acid position further enhances its synthetic versatility and biological activity.

Synthesis of 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester typically involves multi-step processes that leverage modern synthetic techniques. One common approach involves the condensation of an appropriate diamine with a dicarboxylic acid derivative to form the quinoxaline core. Subsequent bromination at the 7-position and esterification reactions yield the final product. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthetic routes for this compound.

The biological activities of 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester have been extensively studied in various biological systems. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/AKT and MAPK.

In the context of drug discovery and development, 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester has shown promise as a lead compound for the treatment of inflammatory diseases and cancer. Preclinical studies have evaluated its pharmacokinetic properties and safety profile in animal models. These studies have indicated favorable pharmacokinetic parameters and low toxicity levels, suggesting its potential for further clinical evaluation.

Recent research has also explored the use of 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester in combination therapies. For example, combining this compound with standard anti-cancer agents such as doxorubicin has been shown to enhance therapeutic efficacy while reducing side effects. This synergistic effect is attributed to its ability to modulate multiple signaling pathways involved in cancer progression.

Beyond its therapeutic applications, 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester has also found utility as a tool compound in chemical biology research. Its unique structural features make it an ideal candidate for probing biological processes and validating targets in drug discovery pipelines. Researchers have utilized this compound to study protein-protein interactions and enzyme inhibition mechanisms.

In conclusion, 1(2H)-Quinoxalinecarboxylic acid, 7-bromo-3,4-dihydro-, 1,1-dimethylethyl ester (CAS No. 1781570-26-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable asset in the development of novel therapeutic agents and as a tool for advancing our understanding of complex biological systems. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action.

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